molecular formula C15H11F3O3 B1656741 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid CAS No. 53985-54-9

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid

Cat. No.: B1656741
CAS No.: 53985-54-9
M. Wt: 296.24 g/mol
InChI Key: HWGYOFVHXMEEJT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid (CAS 53985-54-9) is a benzoic acid derivative of significant interest in medicinal chemistry and antimicrobial research. This compound serves as a crucial synthetic intermediate for the development of novel antibacterial agents. Research Applications and Value The primary research value of this compound lies in its role as a building block for benzyl and benzoyl benzoic acid derivatives, which are designed to inhibit bacterial transcription. These inhibitors target the interaction between bacterial RNA polymerase (RNAP) and sigma (σ) factors, a process essential for the initiation of bacterial gene expression . By disrupting the formation of the RNAP holoenzyme, these compounds offer a promising mechanism to inhibit bacterial growth . Structure-Activity Relationship (SAR) studies have demonstrated that derivatives featuring the 5-trifluoromethyl substitution on the benzoic acid ring possess significantly improved antimicrobial activity . In particular, one such derivative exhibited excellent in vitro activity against Staphylococcus epidermidis , with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL, matching the potency of vancomycin . The compound's flexible structure allows it to fit the binding site on the RNAP clamp helices domain, making it a valuable scaffold for optimizing drug-like properties and potency . Chemical Profile CAS Number: 53985-54-9 Molecular Formula: C 15 H 11 F 3 O 3 Molecular Weight: 296.24 g/mol SMILES: O=C(O)C1=CC(C(F)(F)F)=CC=C1OCC2=CC=CC=C2 This product is intended for research purposes only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

2-phenylmethoxy-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)11-6-7-13(12(8-11)14(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGYOFVHXMEEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515595
Record name 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53985-54-9
Record name 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Chloro-5-(trifluoromethyl)benzoic Acid

The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)benzoic acid via a tert-butyl lithium–mediated directed metalation strategy. Key steps include:

  • Lithiation of p-chloro benzotrifluoride : Treatment of p-chloro benzotrifluoride with tert-butyl lithium and a tertiary amine (e.g., tetramethylethylenediamine or DIPEA) at −75°C generates a stabilized aryl lithium species.
  • Carboxylation with solid CO₂ : Quenching the lithium intermediate with dry ice introduces the carboxylic acid moiety, yielding 2-chloro-5-(trifluoromethyl)benzoic acid in >89% yield after recrystallization.

Table 1: Optimization of 2-Chloro-5-(trifluoromethyl)benzoic Acid Synthesis

Example Tertiary Amine Temp (°C) Yield (%) Purity (HPLC, %)
2 DIPEA −75 89.8 98.5
3 TMEDA −80 90.4 98.1

Substitution of Chlorine with Benzyloxy Group

The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) with benzyl alcohol under Ullmann-type coupling conditions:

  • Catalyst system : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Base : Cs₂CO₃ (2 equiv)
  • Solvent : DMSO, 110°C, 24 h
  • Yield : 72–78%

The electron-withdrawing trifluoromethyl and carboxylic acid groups activate the aromatic ring toward SNAr, enabling displacement of chloride by benzyloxide.

Method 2: Hydrolysis-Benzylation Sequential Strategy

Hydrolysis of 2-Chloro-5-(trifluoromethyl)benzoic Acid

Controlled hydrolysis of the 2-chloro intermediate under basic conditions generates 2-hydroxy-5-(trifluoromethyl)benzoic acid:

  • Conditions : 6 M NaOH, 80°C, 8 h
  • Yield : 85–88%

Mitsunobu Benzylation

The phenolic hydroxyl group is benzylated via Mitsunobu reaction:

  • Reagents : Benzyl alcohol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)
  • Solvent : THF, 0°C → rt, 12 h
  • Yield : 91%

Table 2: Comparative Analysis of Benzylation Methods

Method Steps Overall Yield (%) Key Advantages Limitations
Direct SNAr 2 65–70 Minimal purification steps High temps, Cu residues
Hydrolysis-Mitsunobu 3 75–78 High regioselectivity Additional hydrolysis step required

Experimental Optimization Insights

Solvent Effects in SNAr

Polar aprotic solvents (DMSO > DMF > DMAc) enhance reaction rates by stabilizing the transition state. Substituting DMSO with NMP reduces yields by 15–20% due to poorer CuI solubility.

Protecting Group Strategies

The carboxylic acid group remains unprotected during benzylation, as its electron-withdrawing effect facilitates SNAr. Esterification (e.g., methyl ester) prior to substitution offers no yield improvement and complicates downstream hydrolysis.

Applications and Derivative Synthesis

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid serves as a precursor to bioactive quinazoline derivatives, as demonstrated in kinase inhibitor syntheses. Debenzylation (H₂/Pd-C) affords 2-hydroxy-5-(trifluoromethyl)benzoic acid, a versatile intermediate for anticoagulant agents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to form benzyl alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H11F3O3
  • Molecular Weight : 296.245 g/mol
  • Functional Groups :
    • Benzyloxy group at the 2-position
    • Trifluoromethyl group at the 5-position

The presence of these functional groups enhances the compound's reactivity and stability, making it a valuable building block in organic synthesis.

Organic Synthesis

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : The benzyloxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : It can be reduced to yield benzyl alcohol derivatives.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions, enhancing the compound's versatility in synthetic pathways .

Research indicates potential biological activities, including:

  • Antimicrobial Properties : Related compounds have shown efficacy against various microorganisms such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest promising antibacterial properties .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by interacting with enzymes or receptors involved in inflammation. This could lead to therapeutic applications in treating inflammatory diseases .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its structural features may enhance drug potency and metabolic stability, making it a candidate for further pharmacological studies .

Inflammatory Pathways

A study highlighted that structurally similar compounds could act as agonists for PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a critical role in regulating inflammation. This suggests that this compound may have therapeutic potential in managing inflammatory conditions .

Antimicrobial Efficacy

In vitro studies have demonstrated that related compounds exhibit varying degrees of antimicrobial activity. Some derivatives have shown MIC values lower than established antibiotics against Bacillus cereus, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid Benzyloxy (-OCH₂C₆H₅) Trifluoromethyl (-CF₃) C₁₅H₁₁F₃O₃ 296.05 High lipophilicity; synthetic intermediate
2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid (3-Fluorophenyl)thio (-S-C₆H₄F) Trifluoromethyl (-CF₃) C₁₄H₈F₄O₂S 332.27 Enhanced metabolic stability; sulfur-mediated reactivity
2-(Methylthio)-5-(trifluoromethyl)benzoic acid Methylthio (-SCH₃) Trifluoromethyl (-CF₃) C₉H₇F₃O₂S 248.21 Moderate acidity (pKa ≈ 3.1); agrochemical applications
2-(Methoxymethoxy)-5-(trifluoromethyl)benzoic acid Methoxymethoxy (-OCH₂OCH₃) Trifluoromethyl (-CF₃) C₁₀H₉F₃O₄ 250.18 Hydrolytically labile; prodrug potential
2-((4-Methoxyphenyl)amino)-5-(trifluoromethyl)benzoic acid (4-Methoxyphenyl)amino (-NH-C₆H₄OCH₃) Trifluoromethyl (-CF₃) C₁₄H₁₁F₃N₂O₃ 312.25 Antiviral activity (SARS-CoV-2 RdRp inhibition)

Substituent Effects on Physicochemical Properties

  • Acidity : The trifluoromethyl group lowers pKa by ~1.5 units compared to unsubstituted benzoic acid. For example:
    • This compound: pKa ≈ 2.8 .
    • 2-(Methylthio)-5-(trifluoromethyl)benzoic acid: pKa ≈ 3.1 .
  • Lipophilicity : Benzyloxy and arylthio substituents increase logP (e.g., benzyloxy: logP ≈ 3.5), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability: Melting points correlate with molecular symmetry. For example: 2-((4-Methoxyphenyl)amino)-5-(trifluoromethyl)benzoic acid: mp = 186–190°C . 2-(Methoxymethoxy)-5-(trifluoromethyl)benzoic acid: mp ≈ 180–185°C (predicted) .

Biological Activity

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid is an aromatic compound characterized by a benzyloxy group and a trifluoromethyl substituent on a benzoic acid framework. Its molecular formula is C15H11F3O3, with a molecular weight of approximately 296.245 g/mol. The unique combination of functional groups in this compound contributes to its potential biological activities, particularly in the fields of medicinal chemistry and material science.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

  • Molecular Formula : C15H11F3O3
  • Molecular Weight : 296.245 g/mol
  • Functional Groups :
    • Benzyloxy group at the 2-position
    • Trifluoromethyl group at the 5-position

The trifluoromethyl group enhances the compound's reactivity due to its electron-withdrawing properties, making it more susceptible to nucleophilic attack, which is crucial for its biological interactions.

Pharmacological Potential

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in inflammatory pathways. Preliminary studies suggest it might modulate biochemical pathways related to inflammation, although detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies are still required to elucidate these interactions fully.

Antimicrobial Activity

The antimicrobial potential of compounds similar to this compound has been documented. For instance, related compounds with trifluoromethyl groups have shown moderate activity against various microorganisms, including bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for some related compounds indicate promising antibacterial properties .

Table: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
3,5-Bis(trifluoromethyl)benzoic acid C9H4F6O2Contains two trifluoromethyl groups
4-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid C15H10F4O3Contains both fluoro and trifluoromethyl groups
2-(Benzyloxy)-5-chloro-3-(trifluoromethyl)benzoic acid C15H10ClF3O3Contains a chlorine substituent instead of hydroxyl

Case Studies and Research Findings

  • Inflammatory Pathways : A study indicated that compounds structurally similar to this compound could act as agonists for PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a critical role in regulating inflammation and metabolic processes. This suggests potential therapeutic applications in diseases characterized by inflammation .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that related compounds exhibit varying degrees of antimicrobial activity, with some showing MIC values lower than established antibiotics. For example, certain derivatives have been reported to possess significant activity against Bacillus cereus, indicating a potential for development into new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid, and what factors critically influence reaction yield?

  • Methodology : A common approach involves benzylation of 5-(trifluoromethyl)salicylic acid derivatives. For example, 2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) can serve as a precursor, where the hydroxyl group is protected via benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:

  • Temperature : Maintain 60–80°C to avoid side reactions (e.g., hydrolysis of the trifluoromethyl group).
  • Catalyst : Use phase-transfer catalysts like tetrabutylammonium iodide to enhance benzylation efficiency.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. How can NMR and HPLC be optimized for structural confirmation and purity analysis?

  • NMR : For ¹H-NMR , the benzyloxy group’s protons appear as a singlet at δ 5.2–5.4 ppm, while the trifluoromethyl group causes splitting in adjacent aromatic protons. ¹³C-NMR shows distinct signals for the carbonyl (C=O, ~170 ppm) and CF₃ (~125 ppm, q, J = 288 Hz) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Retention times for the target compound typically range 8–10 minutes, with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing multiple substituents on benzoic acid derivatives?

  • Directed Metalation : Use blocking groups (e.g., benzyloxy) to direct electrophilic trifluoromethylation to the para position. For example, prior benzylation of 5-hydroxybenzoic acid ensures the trifluoromethyl group is introduced at the 5-position .
  • Cross-Coupling : Suzuki-Miyaura coupling with fluorinated aryl boronic acids can selectively install trifluoromethyl groups. Pd(PPh₃)₄ and Cs₂CO₃ in THF/H₂O (3:1) at 80°C yield >85% regioselective products .

Q. What strategies mitigate decomposition of trifluoromethyl-containing benzoic acids during storage?

  • Moisture Control : Store under inert gas (argon) with desiccants (silica gel) to prevent hydrolysis of the CF₃ group. Purity should be maintained at >98% to minimize acidic impurities that accelerate degradation .
  • Temperature : Long-term storage at –20°C in amber vials reduces photolytic cleavage of the benzyloxy group .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Electron-Withdrawing Effects : The trifluoromethyl group increases acidity of the carboxylic acid (pKa ~2.5), enhancing hydrogen-bonding potential with biological targets.
  • Steric Hindrance : The benzyloxy group’s bulkiness can restrict rotation, stabilizing specific conformations. Computational modeling (DFT) predicts optimal binding poses for kinase inhibition .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for trifluoromethyl-substituted benzoic acids: How should researchers validate data?

  • Case Study : reports mp 287.5–293.5°C for a pyridyl-trifluoromethyl benzoic acid, while cites mp 123–124°C for 2-fluoro-5-(trifluoromethyl)benzoic acid. Such variations arise from differences in crystallinity and substituent electronic effects.
  • Resolution : Use differential scanning calorimetry (DSC) to confirm melting behavior and compare with NIST-standardized data .

Safety and Handling Protocols

Q. What safety measures are critical when handling reactive intermediates like benzyl halides?

  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Use fume hoods for reactions involving volatile benzyl bromide .
  • Waste Disposal : Quench excess benzyl halides with sodium bicarbonate before disposal. Collect aqueous waste separately for professional treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid
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2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid

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